An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1-phenyl-2-pentanol
An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1-phenyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4-Methyl-1-phenyl-2-pentanol (CAS No: 7779-78-4). This secondary alcohol, also known by synonyms such as α-(2-methylpropyl)-Benzeneethanol and Isobutyl benzyl carbinol, is a valuable intermediate in organic synthesis.[1] This document is intended to serve as a detailed resource for professionals in research and development.
Chemical and Physical Properties
4-Methyl-1-phenyl-2-pentanol is a secondary alcohol featuring a benzene ring.[1] It is classified as a benzenoid, specifically a benzene and substituted derivative. The molecule consists of a pentanol backbone with a methyl group at the fourth position and a phenyl group at the first position.
A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| CAS Number | 7779-78-4 |
| Appearance | Colorless to almost colorless, clear liquid |
| Boiling Point | 123 °C at 11 mmHg |
| Density | 0.95 g/cm³ |
| Refractive Index | 1.5030 to 1.5070 |
| Solubility | Insoluble in water; miscible with alcohol and oils |
| LogP | 3.25 |
| Aroma | Green, floral, fresh, slightly sweet |
Synthesis of 4-Methyl-1-phenyl-2-pentanol
The primary and most cited method for the synthesis of 4-Methyl-1-phenyl-2-pentanol is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this specific synthesis, the Grignard reagent, benzylmagnesium bromide, reacts with isovaleraldehyde.
Experimental Protocol: Grignard Reaction
Materials:
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Benzyl bromide
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Isovaleraldehyde (3-methylbutanal)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard glassware for inert atmosphere reactions (oven-dried)
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Magnetic stirrer and heating mantle
Procedure:
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Preparation of the Grignard Reagent (Benzylmagnesium Bromide):
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
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Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
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A solution of benzyl bromide in the anhydrous solvent is added dropwise from the dropping funnel. A crystal of iodine may be added to initiate the reaction if necessary.
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The reaction is typically exothermic and should be controlled by the rate of addition and, if needed, external cooling. The reaction mixture will turn cloudy and begin to reflux.
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After the addition is complete, the mixture is stirred until the magnesium is consumed.
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Reaction with Isovaleraldehyde:
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The solution of isovaleraldehyde in the anhydrous solvent is added dropwise to the freshly prepared Grignard reagent at a controlled temperature (often 0 °C) to prevent side reactions.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.
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Work-up and Purification:
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The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
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The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
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The aqueous layer is extracted with diethyl ether or another suitable organic solvent.
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The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
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The solvent is removed under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-Methyl-1-phenyl-2-pentanol.
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Logical Workflow for Grignard Synthesis:
Caption: Workflow for the synthesis of 4-Methyl-1-phenyl-2-pentanol via Grignard reaction.
Analytical Methods
The purity and identity of 4-Methyl-1-phenyl-2-pentanol can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and spectroscopic methods being the most common.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of 4-Methyl-1-phenyl-2-pentanol.
Experimental Protocol: HPLC Analysis
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Column: Newcrom R1, a reverse-phase column with low silanol activity.
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Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.
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Detection: As 4-Methyl-1-phenyl-2-pentanol lacks a strong chromophore, a Refractive Index Detector (RID) is a suitable choice.
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Application: This method can be used for purity assessment and for the isolation of impurities through preparative separation.
Logical Workflow for HPLC Analysis:
Caption: Experimental workflow for the HPLC analysis of 4-Methyl-1-phenyl-2-pentanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the proton on the carbon bearing the hydroxyl group (CH-OH), the methylene protons adjacent to the phenyl group (CH₂-Ph), the protons of the isobutyl group, and a characteristic signal for the hydroxyl proton, which may be broad and its chemical shift dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum will display signals for the non-equivalent carbons of the phenyl ring, the carbon attached to the hydroxyl group, and the carbons of the isobutyl and methylene groups.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Methyl-1-phenyl-2-pentanol is expected to exhibit the following characteristic absorption bands:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
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C-H stretching bands for the aromatic and aliphatic portions of the molecule, typically in the 2850-3100 cm⁻¹ region.
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C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹.
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A C-O stretching band for the secondary alcohol, expected in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, 4-Methyl-1-phenyl-2-pentanol would likely undergo fragmentation. The molecular ion peak (M⁺) at m/z = 178 might be observed. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). Fragmentation of the side chain and the phenyl group would also be expected, leading to characteristic fragment ions.
Reactivity and Potential Applications
As a secondary alcohol, 4-Methyl-1-phenyl-2-pentanol can undergo typical reactions of this functional group, such as oxidation to the corresponding ketone (4-methyl-1-phenyl-2-pentanone), esterification with carboxylic acids or their derivatives, and dehydration to form alkenes. Its chiral nature also makes it a potential precursor for the synthesis of enantiomerically pure compounds, which is of significant interest in the development of pharmaceuticals and other bioactive molecules.
This document provides a foundational understanding of the chemical properties of 4-Methyl-1-phenyl-2-pentanol. Further experimental investigation is encouraged to expand upon the available data, particularly in the area of detailed spectroscopic characterization and the exploration of its synthetic utility.
